REACTION_CXSMILES
|
[OH-].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([C:9]#[N:10])[S:7][CH:8]=1.[O-:11]S([O-])(=O)=O.[Na+].[Na+].C>CCOC(C)=O.CCO.O>[Cl:3][C:4]1[CH:5]=[C:6]([C:9]([NH2:10])=[O:11])[S:7][CH:8]=1 |f:0.1,3.4.5|
|
Name
|
12-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
671.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(SC1)C#N
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
675 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
28 °C
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Equip
|
Type
|
CUSTOM
|
Details
|
to form a solution that exotherms to about 31° C
|
Type
|
CUSTOM
|
Details
|
the reaction at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture under vacuum
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
wash with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator at 45° C. until solids
|
Type
|
CUSTOM
|
Details
|
to precipitate out
|
Type
|
TEMPERATURE
|
Details
|
increase the temperature to 60-65° C.
|
Type
|
DISSOLUTION
|
Details
|
to redissolve the solids
|
Type
|
STIRRING
|
Details
|
With stirring at 60° C.
|
Type
|
ADDITION
|
Details
|
add heptane (3.5 L) slowly
|
Type
|
CUSTOM
|
Details
|
to precipitate solids
|
Type
|
STIRRING
|
Details
|
Stir for 15-20 min at 60° C.
|
Duration
|
17.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
cool the mixture to 30-40° C.
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
Wash the solids with heptane (2×0.75 L)
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
1.25 (± 0.25) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(SC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 235.4 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |